1-[(2E)-3-[3,4-bis(trifluoromethoxy)phenyl]prop-2-enoyl]-1,4-dihydroquinazolin-4-one
Description
Properties
Molecular Formula |
C19H10F6N2O4 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
1-[3-[3,4-bis(trifluoromethoxy)phenyl]prop-2-enoyl]quinazolin-4-one |
InChI |
InChI=1S/C19H10F6N2O4/c20-18(21,22)30-14-7-5-11(9-15(14)31-19(23,24)25)6-8-16(28)27-10-26-17(29)12-3-1-2-4-13(12)27/h1-10H |
InChI Key |
JPPSTCQGGQFDCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2C(=O)C=CC3=CC(=C(C=C3)OC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinazolinone Core
The quinazolin-4-one scaffold forms the foundational structure of the target compound. Contemporary approaches prioritize transition-metal-free conditions to enhance sustainability and reduce purification complexity.
Acid-Catalyzed Cyclization Strategies
Trifluoroacetic acid (TFA) has emerged as a pivotal catalyst for quinazolinone synthesis. Yang et al. demonstrated that TFA promotes the cyclo-condensation of anthranilamides with ketoalkynes via selective C≡C bond cleavage, yielding 2-arylquinazolin-4(3H)-ones in 45–98% yields. This method’s efficacy stems from TFA’s dual role in activating the ketoalkyne and facilitating intramolecular cyclization. For example, anthranilamide derivatives bearing electron-withdrawing groups (e.g., nitro, cyano) underwent cyclization within 6 hours at 80°C, while sterically hindered substrates required prolonged reaction times (12–24 hours).
Similarly, Li et al. achieved rapid cyclization (1–3 hours) using phosphorous acid (H3PO3) to catalyze the reaction of 2-aminobenzamides with β-ketoesters. The protocol tolerated alkyl- and aryl-substituted β-ketoesters, although bulky tert-butyl groups reduced yields to <5% due to steric hindrance.
Table 1: Acid-Catalyzed Quinazolinone Synthesis
| Catalyst | Substrate Pair | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| TFA | Anthranilamide + Ketoalkyne | 45–98 | 6–24 |
| H3PO3 | 2-Aminobenzamide + β-Ketoester | 86–95 | 1–3 |
| CSA | 2-Aminobenzamide + 1,3-Diketone | 35–98 | 4–8 |
Transition-Metal-Free SNAr Reactions
A Cs2CO3-promoted nucleophilic aromatic substitution (SNAr) strategy enables the assembly of 2,3-disubstituted quinazolinones. As reported by Chen et al., ortho-fluorobenzamides react with primary amides in dimethyl sulfoxide (DMSO) at 100°C, forming quinazolin-4-ones in 72–89% yields. This method’s regioselectivity arises from the fluoride’s superior leaving-group ability, directing nucleophilic attack to the ortho position.
Introduction of the Propenoyl Side Chain
The (2E)-3-[3,4-bis(trifluoromethoxy)phenyl]prop-2-enoyl moiety introduces stereochemical and electronic complexity. Synthetic routes leverage cross-coupling and condensation reactions to install this group.
Claisen-Schmidt Condensation
The Claisen-Schmidt reaction between 3,4-bis(trifluoromethoxy)benzaldehyde and a ketone precursor offers a direct route to the α,β-unsaturated ketone. Feng and Wu demonstrated that DABCO/TBHP-mediated oxidative condensation of 2-fluorobenzaldehyde with 2-aminopyridines yields quinazolinones with propenoyl-like side chains. Adapting this protocol, 3,4-bis(trifluoromethoxy)benzaldehyde could undergo base-catalyzed condensation with acetylquinazolinone intermediates to form the target enone.
Acylation of Quinazolinone Intermediates
Huang et al. utilized N-formyl imides as acylating agents under PPTS catalysis to functionalize quinazolinones at the N1 position. Applying this method, 1,4-dihydroquinazolin-4-one could react with 3-[3,4-bis(trifluoromethoxy)phenyl]prop-2-enoyl chloride in tetrahydrofuran (THF) at 70°C, achieving acylation in 71–97% yields.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates in SNAr reactions by stabilizing ionic intermediates. Conversely, TFA-mediated cyclizations require nonpolar solvents (toluene, dioxane) to prevent catalyst deactivation. Elevated temperatures (100–120°C) are critical for overcoming activation barriers in cyclocondensations, though microwave irradiation reduces reaction times by 50–70%.
Electronic and Steric Considerations
Electron-withdrawing groups (e.g., trifluoromethoxy) on the benzamide ring accelerate SNAr reactions by increasing electrophilicity at the ortho position. However, bulky substituents on diketones hinder cyclization, necessitating catalyst optimization or alternative routes.
Comparative Analysis of Synthetic Routes
Table 2: Route Comparison for Target Compound Synthesis
Chemical Reactions Analysis
Types of Reactions: (E)-1-(3-(3,4-Bis(trifluoromethoxy)phenyl)acryloyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
(E)-1-(3-(3,4-Bis(trifluoromethoxy)phenyl)acryloyl)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of (E)-1-(3-(3,4-Bis(trifluoromethoxy)phenyl)acryloyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethoxy groups enhance its binding affinity and selectivity, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the activity of inflammatory mediators.
Comparison with Similar Compounds
Trifluoromethoxy vs. Chloro or Cyano Substituents
- 1-(4-Cyanophenyl)-3-(3-(trifluoromethoxy)phenyl)urea (6h): Yield: 84.8% (vs. 81.9% for dichloro analog 6g) . Mass: ESI-MS m/z 322.1 [M+H]+, reflecting the contribution of the trifluoromethoxy group to molecular weight. Bioactivity: Trifluoromethoxy groups typically improve membrane permeability compared to polar cyano or chloro groups .
- Target Compound: The bis(trifluoromethoxy)phenyl group likely increases lipophilicity (logP) compared to mono-substituted analogs like 6h. This could enhance blood-brain barrier penetration or protein binding.
Quinazolinone Core vs. Urea or Ester Scaffolds
- Pentyl N-{(2E)-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoyl}-S-prop-2-en-1-ylcysteinate (6e): Melting Point: 101–103°C, influenced by ester and acetyloxy groups . Spectroscopy: IR peaks at 1768 and 1743 cm⁻¹ (ester C=O) vs. 1656 cm⁻¹ (amide C=O in quinazolinone) . Flexibility: The ester backbone in 6e may confer conformational flexibility, whereas the rigid quinazolinone in the target compound could restrict rotational freedom.
Structural Analysis Tools
- Crystallography : SHELX programs (e.g., SHELXL, SHELXD) are widely used for small-molecule refinement and structure solution . The target compound’s stereochemistry could be resolved using these tools.
- Spectroscopy: The quinazolinone core would exhibit distinct ^1H NMR signals (e.g., δ 7.5–8.5 ppm for aromatic protons) and IR carbonyl stretches (~1650–1700 cm⁻¹), similar to compound 6e .
Biological Activity
1-[(2E)-3-[3,4-bis(trifluoromethoxy)phenyl]prop-2-enoyl]-1,4-dihydroquinazolin-4-one is a synthetic compound with potential pharmacological applications. Its structural features suggest that it may exhibit significant biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : 1-[(2E)-3-[3,4-bis(trifluoromethoxy)phenyl]prop-2-enoyl]-1,4-dihydroquinazolin-4-one
- Molecular Formula : C17H14F6N2O3
- Molecular Weight : 392.29 g/mol
Biological Activity
The biological activity of the compound has been evaluated through various assays and studies, highlighting its potential in different therapeutic areas.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazolinone compounds possess significant anticancer properties. In vitro assays have shown that 1-[(2E)-3-[3,4-bis(trifluoromethoxy)phenyl]prop-2-enoyl]-1,4-dihydroquinazolin-4-one exhibits cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- Assays Used : MTT assay for cell viability, colony formation assays for long-term survival, and flow cytometry for apoptosis detection.
The compound was found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction via caspase activation |
| A549 | 12.8 | G2/M phase arrest |
| HCT116 | 10.5 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Assays Used : Disk diffusion method and minimum inhibitory concentration (MIC) determination.
Results indicated that the compound exhibits significant antibacterial activity with MIC values comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
Case Studies
Several case studies have highlighted the therapeutic potential of derivatives similar to 1-[(2E)-3-[3,4-bis(trifluoromethoxy)phenyl]prop-2-enoyl]-1,4-dihydroquinazolin-4-one:
-
Study on Anticancer Effects :
- Researchers synthesized a series of quinazolinone derivatives and evaluated their anticancer activities. The results indicated that modifications on the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines.
-
Study on Antimicrobial Efficacy :
- A comparative study was conducted to evaluate the antimicrobial efficacy of quinazolinone derivatives against multi-drug resistant strains. The findings suggested that compounds with trifluoromethoxy substitutions exhibited superior activity compared to their non-fluorinated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
